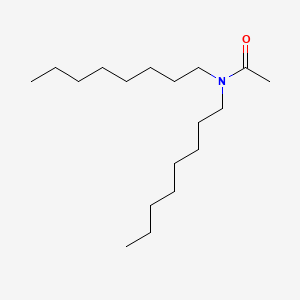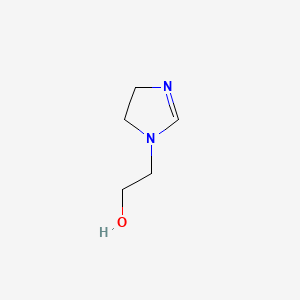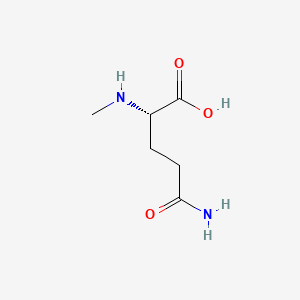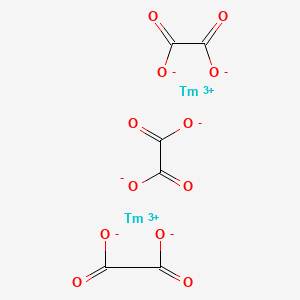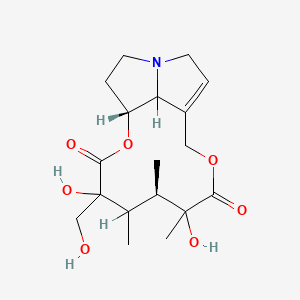
2,5-二甲氧基-4-(甲硫基)苯甲醛
描述
2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is a useful research compound. Its molecular formula is C10H12O3S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 2,5-二甲氧基苯乙胺 (2C-H):该化合物是合成 2C-H 的中间体,2C-H 是几种其他取代苯乙胺的前体,包括2C-B、2C-I 和2C-C。 这些化合物以其精神活性而闻名,并已被研究用于其潜在的治疗应用 .
- 2,5-二甲氧基苯甲醛用于制备2,5-二甲氧基苯乙胺,这在合成各种精神活性药物中起着至关重要的作用。 研究人员通常在有机化学研究中使用该化合物作为构建模块 .
- 2,5-二甲基-4-甲氧基苯甲醛(一种相关化合物)也用于化学合成研究。 虽然它与 2,5-二甲氧基-4-(甲硫基)苯甲醛不同,但它具有相似的结构,在研究中可以作为有用的参考或比较 .
精神活性药物合成
有机合成
化学合成研究
总之,2,5-二甲氧基-4-(甲硫基)苯甲醛的各种应用涵盖精神活性药物合成、有机化学、药理学等领域。 其独特的结构和性质使其成为科学探索的有趣课题 . 如果你需要更多细节或有其他问题,请随时提问! 😊
作用机制
Target of Action
It is used in the preparation of phenylamine derivatives, which are known to interact with various receptors in the central nervous system .
Mode of Action
As a precursor to phenylamine derivatives, it may contribute to the overall activity of these compounds. Phenylamines often act as agonists or antagonists at various neurotransmitter receptors, influencing the transmission of signals in the brain .
Biochemical Pathways
Phenylamine derivatives can influence several pathways, including those involving neurotransmitters like dopamine, serotonin, and norepinephrine .
Pharmacokinetics
Its solubility in dichloromethane, dimethyl sulfoxide, and methanol suggests that it may be well-absorbed and distributed in the body .
Result of Action
As a precursor to phenylamine derivatives, it may contribute to their psychotomimetic effects .
Action Environment
Its stability may be affected by factors such as temperature, ph, and exposure to light or oxygen .
生化分析
Biochemical Properties
2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the oxidation of the methylsulfanyl group, leading to the formation of sulfoxides and sulfones .
Cellular Effects
The effects of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade over extended periods, leading to the formation of various metabolites . These metabolites can have different biological activities, further complicating the temporal effects observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity and protection against oxidative stress . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its oxidation and subsequent metabolism . This process can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Additionally, the compound can act as a substrate for other enzymes, further integrating into the cellular metabolic network .
Transport and Distribution
The transport and distribution of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported into the mitochondria, where it may exert its effects on mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the endoplasmic reticulum, affecting protein folding and secretion .
属性
IUPAC Name |
2,5-dimethoxy-4-methylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQXDQKWXGOSEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346344 | |
| Record name | 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61638-04-8 | |
| Record name | 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1593998.png)
